![molecular formula C19H12O B13824641 Benzo[c]phenanthrene-5-carbaldehyde CAS No. 4466-76-6](/img/structure/B13824641.png)
Benzo[c]phenanthrene-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]phenanthrene-5-carbaldehyde: is an aromatic aldehyde with the molecular formula C19H12O . It is a derivative of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by its complex structure, which includes multiple fused benzene rings and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo[c]phenanthrene-5-carbaldehyde typically involves the functionalization of benzo[c]phenanthrene. One common method is the Vilsmeier-Haack reaction, where benzo[c]phenanthrene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 5-position .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzo[c]phenanthrene-5-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Benzo[c]phenanthrene-5-carboxylic acid.
Reduction: Benzo[c]phenanthrene-5-methanol.
Substitution: Various substituted benzo[c]phenanthrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzo[c]phenanthrene-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has explored the potential biological activities of benzo[c]phenanthrene derivatives, including their interactions with biological macromolecules and potential anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals due to its aromatic nature and reactivity.
Wirkmechanismus
The mechanism of action of benzo[c]phenanthrene-5-carbaldehyde involves its ability to undergo various chemical reactions due to the presence of the aldehyde group and the aromatic rings. These reactions can lead to the formation of reactive intermediates that interact with biological targets, such as enzymes and DNA, potentially leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzo[c]phenanthrene: The parent hydrocarbon without the aldehyde group.
Benzo[e]phenanthrene: A structural isomer with a different arrangement of fused benzene rings.
Tetrahelicene: A related polycyclic aromatic hydrocarbon with a helical structure.
Uniqueness: Benzo[c]phenanthrene-5-carbaldehyde is unique due to the presence of the aldehyde group at the 5-position, which imparts distinct reactivity and potential biological activity compared to its parent compound and other similar polycyclic aromatic hydrocarbons .
Eigenschaften
CAS-Nummer |
4466-76-6 |
|---|---|
Molekularformel |
C19H12O |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
benzo[c]phenanthrene-5-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-15-11-14-10-9-13-5-1-2-7-17(13)19(14)18-8-4-3-6-16(15)18/h1-12H |
InChI-Schlüssel |
WIZKHVAHCCDUKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


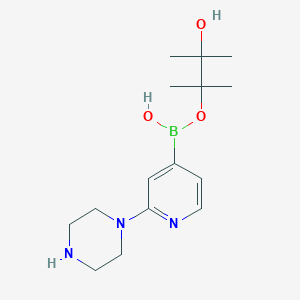
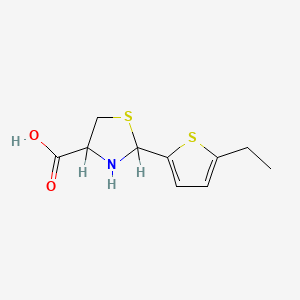
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
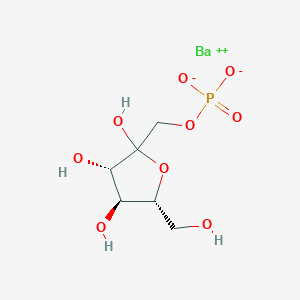
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
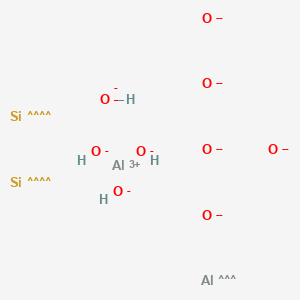
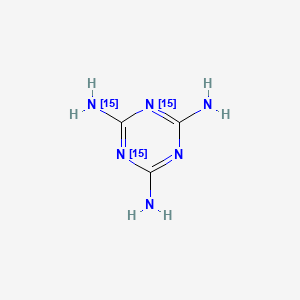
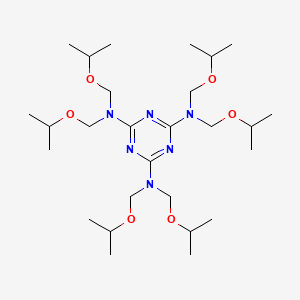

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
